4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline
CAS No.: 6281-58-9
Cat. No.: VC21079284
Molecular Formula: C14H15ClN2
Molecular Weight: 246.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6281-58-9 |
---|---|
Molecular Formula | C14H15ClN2 |
Molecular Weight | 246.73 g/mol |
IUPAC Name | 7-chloro-4-(2-methylpyrrolidin-1-yl)quinoline |
Standard InChI | InChI=1S/C14H15ClN2/c1-10-3-2-8-17(10)14-6-7-16-13-9-11(15)4-5-12(13)14/h4-7,9-10H,2-3,8H2,1H3 |
Standard InChI Key | GYORBDCAYLXAIL-UHFFFAOYSA-N |
SMILES | CC1CCCN1C2=C3C=CC(=CC3=NC=C2)Cl |
Canonical SMILES | CC1CCCN1C2=C3C=CC(=CC3=NC=C2)Cl |
Introduction
Chemical Identity and Structure
Basic Information
4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline is a quinoline derivative characterized by a chlorine substituent at the 7-position and a 2-methylpyrrolidine group at the 4-position. The compound serves as an important intermediate in pharmaceutical synthesis and has been identified as an impurity in hydroxychloroquine formulations .
Table 1: Basic Chemical Information
Parameter | Value |
---|---|
Molecular Formula | C₁₄H₁₅ClN₂ |
Molecular Weight | 246.73 g/mol |
CAS Number | 6281-58-9 |
PubChem CID | 95382 |
Structural Representation
The molecular structure consists of a bicyclic quinoline system with a chlorine atom at the 7-position and a 2-methylpyrrolidine substituent at the 4-position. This arrangement contributes to the compound's unique chemical and biological properties, particularly its potential interactions with biological targets .
Naming and Identifiers
The compound is recognized by various systematic and common names in scientific literature and chemical databases. This diversity of nomenclature reflects its presence across different research domains .
Table 2: Alternative Names and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 7-chloro-4-(2-methylpyrrolidin-1-yl)quinoline |
Common Synonyms | NX 357, Hydroxychloroquine Impurity F, 4-MPCQ |
InChIKey | GYORBDCAYLXAIL-UHFFFAOYSA-N |
SMILES | CC1CCCN1C2=C3C=CC(=CC3=NC=C2)Cl |
FDA UNII | 5338U255D2 |
Physical and Chemical Properties
Physical State and Appearance
At standard temperature and pressure, 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline appears as an oil with a yellow to light brown coloration. This physical form affects its handling characteristics and applications in laboratory and industrial settings .
Physical Properties
The compound exhibits specific physical properties that are relevant to its purification, handling, and application in pharmaceutical research. These properties determine its behavior in different environmental conditions and chemical reactions .
Table 3: Physical Properties
Property | Value | Notes |
---|---|---|
Physical Form | Oil | Yellow to light brown color |
Boiling Point | 141-147 °C at 0.02 Torr | 392.5 °C at 760 mmHg |
Density | 1.214 ± 0.06 g/cm³ | Predicted value |
Vapor Pressure | 2.29 × 10⁻⁶ mmHg | At 25 °C |
Solubility | Slightly soluble | In chloroform and methanol |
Storage Requirements | Refrigeration recommended | For stability maintenance |
Chemical Properties
The chemical reactivity of 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline is influenced by its functional groups, particularly the quinoline nitrogen and the pyrrolidine moiety. These structural features determine its participation in various chemical reactions and interactions with biological targets .
Table 4: Chemical Properties
Property | Value | Notes |
---|---|---|
pKa | 7.70 ± 0.50 | Predicted value |
Reactivity | Moderate | Due to quinoline and pyrrolidine groups |
Stability | Relatively stable | When stored properly |
Functional Groups | Quinoline, tertiary amine | Contributing to chemical behavior |
Synthesis and Production
Synthetic Routes
The synthesis of 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline typically involves the substitution of a leaving group (often a chlorine atom) at the 4-position of 4,7-dichloroquinoline with 2-methylpyrrolidine. This nucleophilic aromatic substitution reaction represents a common approach to introducing the pyrrolidine moiety into the quinoline scaffold .
Alternative synthetic strategies may involve modifications of existing quinoline derivatives or construction of the quinoline ring system with appropriate substituents already in place. The choice of synthetic method often depends on the availability of starting materials, desired scale, and specific requirements for purity .
Industrial Production
Parameter | Classification/Information |
---|---|
GHS Classification | Skin irritation (Category 2) |
Eye irritation (Category 2A) | |
Specific target organ toxicity - single exposure (Category 3, Respiratory system) | |
Hazard Statements | H315: Causes skin irritation |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation | |
Signal Word | Warning |
Aspect | Recommendations |
---|---|
Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
Engineering Controls | Adequate ventilation, fume hood for handling |
Storage | Refrigerated conditions, tightly closed container |
Incompatibilities | Strong oxidizers, strong acids (avoid contact) |
First Aid Measures | Skin contact: Immediate washing with soap and water |
Eye contact: Rinse with water for at least 15 minutes | |
Inhalation: Move to fresh air | |
Ingestion: Seek immediate medical attention |
Applications and Research
Relation to Quinoline-Based Therapeutics
The compound belongs to the broader family of 7-chloroquinoline derivatives, which have been extensively studied for their antimalarial, anticancer, and other biological activities. This structural relationship provides context for understanding its potential significance in medicinal chemistry .
Table 7: Related 7-Chloroquinoline Derivatives and Their Applications
Related Compound | Structural Difference | Known Applications |
---|---|---|
Chloroquine | Extended side chain at 4-position | Antimalarial, anti-inflammatory |
Hydroxychloroquine | Hydroxylated side chain at 4-position | Antimalarial, autoimmune diseases |
7-Chloro-4-(1-pyrrolidinyl)quinoline | Lacks methyl group on pyrrolidine | Antimalarial research |
7-Chloroquinolinehydrazones | Different 4-position substituent | Anticancer research |
Analytical Applications
Structure-Activity Relationships
Comparison with Related Compounds
Comparing 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline with similar 7-chloroquinoline derivatives provides insights into potential biological activities and chemical behaviors. The presence of the 2-methylpyrrolidine substituent introduces specific steric and electronic effects that distinguish it from other members of this compound class .
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